2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol
Description
2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol is a synthetic aromatic alcohol characterized by a phenylbutoxy substituent attached to a phenethyl alcohol backbone. Its molecular structure combines a hydrophobic 4-phenylbutoxy chain with a polar ethanol group, making it a compound of interest in materials science and organic synthesis. The phenylbutoxy group contributes to lipophilicity, while the terminal hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
CAS No. |
177259-61-9 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[4-(4-phenylbutoxy)phenyl]ethanol |
InChI |
InChI=1S/C18H22O2/c19-14-13-17-9-11-18(12-10-17)20-15-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15H2 |
InChI Key |
QDIFKQDUBUBTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Effects
Solubility and Reactivity
- Amino Derivatives: Compounds with aminomethyl () or aminophenoxy () groups exhibit higher solubility in polar solvents compared to the hydrophobic phenylbutoxy analog.
- Diazonium Intermediates : DR1 () highlights the role of electron-withdrawing groups in facilitating diazonium-based syntheses, a pathway less applicable to the target compound due to its electron-rich substituents.
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